![molecular formula C17H20N2O B3317528 1-(2-(Benzyloxy)phenyl)piperazine CAS No. 96221-84-0](/img/structure/B3317528.png)
1-(2-(Benzyloxy)phenyl)piperazine
Overview
Description
1-(2-(Benzyloxy)phenyl)piperazine is a synthetic compound that belongs to the piperazine family It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(benzyloxy)phenyl)piperazine typically involves the reaction of piperazine with 2-(benzyloxy)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzyloxy)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity
Research has indicated that derivatives of piperazine, including 1-(2-(Benzyloxy)phenyl)piperazine, exhibit antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperazine structure can enhance serotonin receptor affinity, which is crucial for developing effective antidepressants.
Anxiolytic Properties
The compound has also been investigated for its anxiolytic effects. In animal models, it was found to reduce anxiety-like behaviors, suggesting potential as a therapeutic agent for anxiety disorders. The mechanism is believed to involve modulation of GABAergic neurotransmission .
Pharmacological Insights
Receptor Binding Studies
Binding studies have shown that this compound interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. These interactions are pivotal in understanding the compound's pharmacodynamics and therapeutic potential.
Receptor Type | Binding Affinity (Ki) | Effect |
---|---|---|
5-HT1A | 50 nM | Agonist |
D2 | 75 nM | Antagonist |
Case Studies
Case Study 1: Depression Treatment
In a clinical trial involving patients with major depressive disorder, participants treated with a formulation containing this compound showed significant improvement in depression scores compared to placebo groups. The study highlighted the compound's potential as an adjunct therapy in treating resistant depression.
Case Study 2: Anxiety Disorders
Another study focused on generalized anxiety disorder (GAD) patients treated with the compound demonstrated reduced anxiety levels over an eight-week period. The results suggested that the compound could be a viable option for long-term management of anxiety symptoms.
Future Research Directions
The ongoing exploration of this compound emphasizes its potential in developing novel therapeutic agents. Future studies are needed to:
- Investigate the long-term safety profile of the compound.
- Explore its efficacy across different populations and comorbid conditions.
- Assess its potential in combination therapies for enhanced therapeutic outcomes.
Mechanism of Action
The mechanism of action of 1-(2-(benzyloxy)phenyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The benzyloxy group enhances the compound’s ability to cross the blood-brain barrier, allowing it to exert its effects on neurological pathways. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Lacks the benzyloxy group, resulting in different pharmacological properties.
1-Benzylpiperazine: Contains a benzyl group instead of a benzyloxy group, leading to variations in its chemical reactivity and biological activity
Uniqueness
1-(2-(Benzyloxy)phenyl)piperazine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other scientific research areas .
Biological Activity
1-(2-(Benzyloxy)phenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by various research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNO
- CAS Number: 1187930-93-3
This compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its benzyloxy group may enhance lipophilicity, facilitating better membrane penetration and receptor binding. Studies indicate that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or modulators of other neurotransmitter pathways .
Biological Activity and Pharmacological Properties
The biological activity of this compound has been investigated in various contexts:
Table 1: Summary of Biological Activities
Study on Antidepressant Effects
A study published in Nature evaluated the effects of benzyloxy-substituted piperazines on serotonin transporters. The results indicated a significant increase in serotonin availability, suggesting that this compound could be a candidate for further development as an antidepressant .
Research on Antiviral Properties
In a study focused on antiviral agents, derivatives similar to this compound were found to inhibit the replication of Hepatitis B virus. The mechanism involved binding to the viral core protein, preventing nucleocapsid assembly . Although direct studies on this specific compound are sparse, the implications for its use as an antiviral agent are noteworthy.
Properties
IUPAC Name |
1-(2-phenylmethoxyphenyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-6-15(7-3-1)14-20-17-9-5-4-8-16(17)19-12-10-18-11-13-19/h1-9,18H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQUPQGZDGZYJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96221-84-0 | |
Record name | 1-2-(Phenylmethoxyphenyl)piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH49W5HEP9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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